3,4-Diethylbiphenyl
Overview
Description
3,4-Diethylbiphenyl is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with ethyl groups attached to the 3rd and 4th positions of one of the benzene rings. This compound is a colorless liquid with a faint aromatic odor at room temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethylbiphenyl can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling.
Wurtz-Fittig Reaction: This involves the reaction of bromobenzene with sodium in the presence of diethyl ether, followed by the addition of ethyl bromide to form this compound.
Ullmann Coupling: This method involves the coupling of aryl halides in the presence of copper at high temperatures.
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between aryl boronic acids and aryl halides in the presence of a base
Industrial Production Methods: Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or dimethylformamide).
Chemical Reactions Analysis
3,4-Diethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding ethyl-substituted cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene rings of this compound.
Scientific Research Applications
3,4-Diethylbiphenyl has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Research studies have explored its potential as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Mechanism of Action
The mechanism of action of 3,4-Diethylbiphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing cellular processes. For example, biphenyl derivatives have been shown to inhibit certain enzymes, leading to anti-inflammatory and antibacterial effects .
Comparison with Similar Compounds
3,4-Diethylbiphenyl can be compared with other biphenyl derivatives, such as:
4,4’-Diethylbiphenyl: Similar in structure but with ethyl groups attached to the 4th positions of both benzene rings.
3,3’-Diethylbiphenyl: Ethyl groups attached to the 3rd positions of both benzene rings.
3,4’-Diethylbiphenyl: Ethyl groups attached to the 3rd position of one benzene ring and the 4th position of the other
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
1,2-diethyl-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-3-13-10-11-16(12-14(13)4-2)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWBQOFTIFRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210035 | |
Record name | 3,4-Diethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61141-66-0 | |
Record name | 3,4-Diethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061141660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784C3X9HQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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